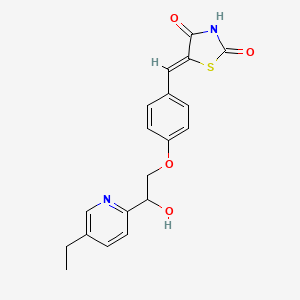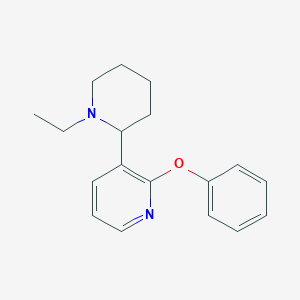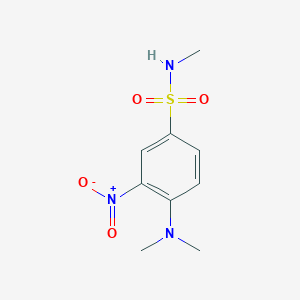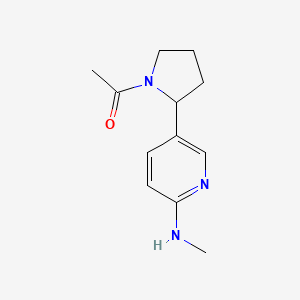
(Z)-5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a benzylidene moiety that enhances its chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione typically involves a multi-step process:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of cysteine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a condensation reaction between the thiazolidine-2,4-dione and a benzaldehyde derivative.
Attachment of the Pyridine and Hydroxyethoxy Groups: This step involves the reaction of the intermediate compound with 5-ethylpyridine and ethylene oxide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazolidine-2,4-dione core is known for its anti-inflammatory and anti-diabetic properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including diabetes and inflammation-related conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (Z)-5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core can bind to peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing metabolic pathways. The benzylidene and pyridine moieties enhance its binding affinity and specificity, leading to more pronounced biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an anti-diabetic drug.
Pioglitazone: Similar to rosiglitazone, used for its anti-diabetic properties.
Troglitazone: An earlier thiazolidinedione compound with similar biological activity.
Uniqueness
(Z)-5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione is unique due to its specific structural modifications, which enhance its chemical reactivity and biological activity. The presence of the ethylpyridine and hydroxyethoxy groups provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C19H18N2O4S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(5Z)-5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-10,16,22H,2,11H2,1H3,(H,21,23,24)/b17-9- |
InChI-Schlüssel |
DHEMRUAQCKZNJB-MFOYZWKCSA-N |
Isomerische SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3)O |
Kanonische SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,7R)-9-(4-methylphenyl)sulfonylspiro[3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4,1'-cyclohexane]](/img/structure/B11826191.png)
![(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol](/img/structure/B11826195.png)

![sodium;(2S,3R)-2-(carbamoylamino)-N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-hydroxybutanamide](/img/structure/B11826214.png)

![(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826223.png)
![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
![Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide](/img/structure/B11826229.png)



![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)

